Nicergoline

Catalog No.
S537155
CAS No.
27848-84-6
M.F
C24H26BrN3O3
M. Wt
484.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicergoline

CAS Number

27848-84-6

Product Name

Nicergoline

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate

Molecular Formula

C24H26BrN3O3

Molecular Weight

484.4 g/mol

InChI

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1

InChI Key

YSEXMKHXIOCEJA-FVFQAYNVSA-N

SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Solubility

Soluble in DMSO, not in water

Synonyms

Circo Maren, Circo-Maren, ergobel, F.I. 6714, Fisifax, Nicergobeta, Nicergolin Atid, Nicergolin Lindo, Nicergolin neuraxpharm, Nicergolin ratiopharm, Nicergolin TEVA, nicergolin von ct, Nicergolin-neuraxpharm, Nicergolin-ratiopharm, Nicergolin-TEVA, Nicergoline, Nicerium, Nicotergoline, Nimergoline, Sermion, Von Ct, Nicergolin

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br

Description

The exact mass of the compound Nicergoline is 483.1158 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757853. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines. It belongs to the ontological category of organic heterotetracyclic compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cognitive Function:

  • Dementia: Some research suggests Nicergoline may improve cognitive function in people with Alzheimer's disease and other forms of dementia. However, the results of these studies have been mixed, and larger, more rigorous trials are needed to confirm these findings [].
  • Age-Related Cognitive Decline: Nicergoline has also been explored for its potential to improve cognitive function in healthy older adults. While some studies have shown positive results, others have not [].

Circulation:

  • Peripheral Arterial Disease (PAD): Nicergoline may improve symptoms of PAD, such as pain and claudication (leg pain that occurs with walking) [].

Other Potential Applications:

  • Tinnitus: Limited research suggests Nicergoline might be helpful in reducing tinnitus (ringing in the ears) [].
  • Migraine: Some studies have investigated the use of Nicergoline for preventing migraines, but the evidence is inconclusive [].

Important Notes:

  • It is important to note that Nicergoline is not a first-line treatment for any of the conditions mentioned above.
  • More research is needed to determine the long-term safety and efficacy of Nicergoline for these purposes.
  • Nicergoline can interact with other medications, so it is important to talk to your doctor before taking it.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

3.2

Exact Mass

483.1158

LogP

3.3
3.3

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JCV8365FWN

GHS Hazard Statements

Aggregated GHS information provided by 230 companies from 6 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of senile dementia, migraines of vascular origin, transient ischemia, platelet hyper-aggregability, and macular degeneration.

Pharmacology

Nicergoline is a potent vasodilator (improves brain blood flow). On the cerebral level it prompts a lowering of vascular resistance, an increase in arterial flow and stimulates the use of oxygen and glucose. Nicergoline also improves blood circulation in the lungs and limbs and has been shown to inhibit blood platelet aggregation.

MeSH Pharmacological Classification

Adrenergic alpha-Antagonists

ATC Code

C - Cardiovascular system
C04 - Peripheral vasodilators
C04A - Peripheral vasodilators
C04AE - Ergot alkaloids
C04AE02 - Nicergoline

Mechanism of Action

Nicergoline acts by inhibiting the postsynaptic alpha(1)-adrenoceptors on vascular smooth muscle. This inhibits the vasoconstrictor effect of circulating and locally released catecholamines (epinephrine and norepinephrine), resulting in peripheral vasodilation. Therefore the mechanism of Nicergoline is to increase vascular circulation in the brain, thereby enhancing the transmission of nerve signals across the nerve fibres, which secrete acetylcholine as a neural transmitter.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

27848-84-6

Wikipedia

Nicergoline

Dates

Modify: 2023-08-15
1: Zajdel P, Bednarski M, Sapa J, Nowak G. Ergotamine and nicergoline - facts and myths. Pharmacol Rep. 2015 Apr;67(2):360-3. doi: 10.1016/j.pharep.2014.10.010. Epub 2014 Oct 30. Review. PubMed PMID: 25712664.
2: Fioravanti M, Nakashima T, Xu J, Garg A. A systematic review and meta-analysis assessing adverse event profile and tolerability of nicergoline. BMJ Open. 2014 Jul 30;4(7):e005090. doi: 10.1136/bmjopen-2014-005090. Review. PubMed PMID: 25079927; PubMed Central PMCID: PMC4120366.
3: Saletu B, Garg A, Shoeb A. Safety of nicergoline as an agent for management of cognitive function disorders. Biomed Res Int. 2014;2014:610103. doi: 10.1155/2014/610103. Epub 2014 Aug 28. Review. PubMed PMID: 25243157; PubMed Central PMCID: PMC4163411.
4: Damulin IV. [Therapeutic potential and possibilities of using of sermion (nicergoline) in neurological practice]. Zh Nevrol Psikhiatr Im S S Korsakova. 2010;110(12):119-22. Review. Russian. PubMed PMID: 21434467.
5: Fioravanti M, Flicker L. Efficacy of nicergoline in dementia and other age associated forms of cognitive impairment. Cochrane Database Syst Rev. 2001;(4):CD003159. Review. PubMed PMID: 11687175.
6: Moretti A, Arcari G, Pegrassi L. [A review of pharmacological studies on nicergoline]. Arzneimittelforschung. 1979;29(8a):1223-7. Review. German. PubMed PMID: 44197.
7: Winblad B, Fioravanti M, Dolezal T, Logina I, Milanov IG, Popescu DC, Solomon A. Therapeutic use of nicergoline. Clin Drug Investig. 2008;28(9):533-52. Review. PubMed PMID: 18666801.
8: Arii T, Katayama Y. [Nicergoline, ibudilast, ifenprodil tartrate]. Nihon Rinsho. 2006 Oct 28;64 Suppl 7:602-5. Review. Japanese. PubMed PMID: 17461212.
9: Fariello RG. Treatment of impaired cognition with nootropic drugs: nicergoline versus the state of the art. Funct Neurol. 1997 May-Aug;12(3-4):221-5. Review. PubMed PMID: 9218984.
10: Moretti A. [Metabolic and neurochemical effects of nicergoline on the central nervous system. A review of the experimental studies (author's transl)]. Arzneimittelforschung. 1979;29(8a):1213-23. Review. German. PubMed PMID: 395953.

Explore Compound Types